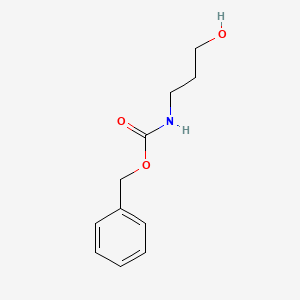

Benzyl N-(3-hydroxypropyl)carbamate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(3-hydroxypropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c13-8-4-7-12-11(14)15-9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQCFKYWSKKNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340176 | |

| Record name | Benzyl N-(3-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34637-22-4 | |

| Record name | Benzyl N-(3-hydroxypropyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Z-Amino)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Benzyloxycarbonylamino)-1-propanol structure and synthesis

Part 1: Chemical Identity & Structural Analysis

3-(Benzyloxycarbonylamino)-1-propanol (CAS: 34637-22-4) is a critical intermediate in organic synthesis, serving as a mono-protected amino alcohol.[1] It is widely utilized in medicinal chemistry as a "linker" scaffold, allowing researchers to functionalize the hydroxyl terminus while preserving the amine functionality under the robust Carboxybenzyl (Cbz or Z) protecting group.

Physicochemical Profile[2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | Benzyl N-(3-hydroxypropyl)carbamate |

| Molecular Formula | |

| Molecular Weight | 209.24 g/mol |

| CAS Number | 34637-22-4 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 50–53 °C |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water |

| pKa (Calculated) | ~11.5 (Carbamate NH is weakly acidic) |

Spectroscopic Signature (Diagnostic)[1]

The structural integrity of this compound is validated via

-

Aromatic Ring (

): -

Benzylic Protons (

): -

Carbamate NH:

~5.0–5.5 ppm (Broad singlet, exchangeable). -

Hydroxymethylene (

): -

Aminomethylene (

): -

Central Methylene (

):

Part 2: Synthesis Strategy & Protocol

The most robust synthesis route utilizes the Schotten-Baumann reaction conditions .[1] This method is preferred over organic base methods (e.g.,

Reaction Scheme

[1]Experimental Protocol

Objective: Synthesis of 10g of 3-(Benzyloxycarbonylamino)-1-propanol.

1. Reagents & Setup

-

Substrate: 3-Amino-1-propanol (75.1 g/mol ).[1]

-

Reagent: Benzyl chloroformate (Cbz-Cl) (170.6 g/mol ) – Handle with care, lachrymator.

-

Base: 2N NaOH (aqueous).

-

Solvent: THF (Tetrahydrofuran) or Dioxane.

2. Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-amino-1-propanol (1.0 equiv) in water/THF (1:1 v/v).

-

Basification: Cool the solution to 0°C using an ice bath. Add 2N NaOH (1.2 equiv) to the reaction mixture.

-

Addition: Add Benzyl chloroformate (1.05 equiv) dropwise over 30–45 minutes.

-

Critical Control Point: Maintain temperature <5°C to prevent hydrolysis of Cbz-Cl and O-acylation side reactions.[1]

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexanes; stain with Ninhydrin or PMA).

-

Workup:

-

Evaporate THF under reduced pressure.

-

Acidify the remaining aqueous layer cautiously to pH ~2–3 using 1N HCl (to protonate any unreacted amine, keeping it in the aqueous phase, though the product is neutral). Note: Cbz is stable to dilute acid.

-

Extract with Ethyl Acetate (3 x 50 mL) .

-

-

Purification:

-

Wash combined organic layers with saturated

(removes Benzyl alcohol/acid byproducts) and Brine. -

Dry over anhydrous

. -

Filter and concentrate in vacuo to yield a white solid.

-

Optional: Recrystallize from EtOAc/Hexanes if purity <98%.

-

Synthesis Workflow Diagram

Caption: Step-by-step process flow for the Schotten-Baumann synthesis of N-Cbz-3-amino-1-propanol.

Part 3: Mechanistic Rationale

The synthesis relies on the Nucleophilic Acyl Substitution mechanism.

-

Nucleophilic Attack: The lone pair on the nitrogen of the primary amine attacks the carbonyl carbon of the benzyl chloroformate.

-

Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Elimination: The chloride ion is a good leaving group and is eliminated, reforming the carbonyl bond.

-

Deprotonation: The base (NaOH) neutralizes the HCl generated, driving the equilibrium forward and preventing the amine from becoming protonated (which would render it non-nucleophilic).

Why Cbz-Cl?

The Cbz group is chosen because it is stable to basic and mildly acidic conditions but can be cleaved cleanly via catalytic hydrogenation (

Mechanistic Pathway Diagram

Caption: Mechanistic pathway showing nucleophilic attack and elimination steps.

Part 4: Applications in Drug Development[5][8]

Linker Chemistry (PROTACs & ADCs)

This compound is a quintessential "spacer." The hydroxyl group can be converted into a leaving group (Tosylate, Mesylate, Halide) or oxidized to an aldehyde, allowing for the attachment of warheads or E3 ligase ligands. The Cbz group protects the amine during these harsh transformations.

Polymer & Dendrimer Synthesis

Used as a monomer for polyurethanes or as a capping agent in dendrimer synthesis where precise control over surface functionality is required.

Peptide Mimetics

It serves as a structural analog to amino acids (homo-beta-alanine derivatives), used to introduce flexibility into peptide backbones without altering the charge state significantly.[1]

Part 5: Safety & Handling

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at room temperature (RT) or 2–8°C for long-term stability. Keep away from moisture.

-

PPE: Wear N95 dust mask, chemical-resistant gloves (Nitrile), and safety goggles during handling.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 562256, this compound.[1] Retrieved from [Link]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for Cbz protection protocols).

Sources

Physical properties of Benzyl N-(3-hydroxypropyl)carbamate

CAS: 34637-22-4 | Formula:

Executive Summary

Benzyl N-(3-hydroxypropyl)carbamate (commonly referred to as 3-(Cbz-amino)-1-propanol ) is a critical bifunctional intermediate in medicinal chemistry. Characterized by a benzyloxycarbonyl (Cbz/Z) protected primary amine and a free primary hydroxyl group, it serves as a versatile "linker" scaffold.[6] Its orthogonal reactivity allows researchers to modify the hydroxyl terminus—typically via oxidation, halogenation, or activation—while maintaining amine protection, making it indispensable in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and PROTAC linkers.[6]

This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and spectroscopic signatures to support high-precision applications in drug development.

Chemical Identity & Structural Analysis[4][5][7][8][9][10]

| Parameter | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 3-(Benzyloxycarbonylamino)-1-propanol; N-Cbz-3-aminopropanol; 3-(Z-Amino)propanol |

| CAS Number | 34637-22-4 |

| SMILES | OCCCNC(OCC1=CC=CC=C1)=O |

| InChI Key | WXQCFKYWSKKNKY-UHFFFAOYSA-N |

| Molecular Weight | 209.24 g/mol |

| Physical Form | White to off-white crystalline solid (low melting point) |

Physicochemical Properties

The following data aggregates experimental values from certified reference standards and high-confidence predictive models.

Core Physical Data[6]

| Property | Value (Experimental/Lit.) | Predictive/Computed | Significance |

| Melting Point | 50 – 53 °C [1, 2] | — | Defines handling; solid at room temp but melts easily. |

| Boiling Point | — | 392.5 °C (760 mmHg) | High BP indicates low volatility; purification by distillation is difficult without vacuum.[6] |

| Density | — | 1.152 g/cm³ | Slightly denser than water.[6] |

| LogP (Octanol/Water) | — | 1.1 – 1.68 | Moderate lipophilicity; amenable to RP-HPLC purification.[6] |

| Flash Point | >113 °C (Closed Cup) | — | Non-flammable under standard lab conditions.[6] |

| Refractive Index | — | 1.535 | Useful for liquid state characterization if supercooled.[6] |

Solubility Profile

-

Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol, DMSO, DMF.[6]

-

Moderately Soluble: Diethyl ether.[6]

-

Sparingly Soluble: Water (Cold).[6]

-

Implication: Extraction is best performed using DCM or EtOAc from aqueous phases.[6]

Spectroscopic Characterization

Accurate identification is paramount.[6] The following assignments correspond to the structure in deuterated chloroform (

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 7.32 – 7.37 | Multiplet (m) | 5H | Ar-H | Benzyl aromatic ring protons. |

| 5.11 | Singlet (s) | 2H | Ph-CH | Benzylic methylene (characteristic Cbz peak).[6] |

| 5.0 – 5.2 | Broad (br) | 1H | -NH - | Carbamate N-H (exchangeable).[6] |

| 3.68 | Quartet (q) / Triplet | 2H | -CH | Methylene adjacent to hydroxyl. |

| 3.36 | Quartet (q) | 2H | -NH-CH | Methylene adjacent to nitrogen. |

| 2.55 | Triplet (t) / Broad | 1H | -OH | Hydroxyl proton (shift varies with concentration).[6] |

| 1.70 | Multiplet (m) | 2H | -CH | Central methylene bridge. |

Infrared Spectroscopy (FT-IR)

-

3300 – 3450 cm⁻¹: Broad O-H stretch (H-bonded) overlapping with N-H stretch.[6]

-

1680 – 1705 cm⁻¹: Strong C=O stretch (Carbamate Carbonyl).[6] A key indicator of successful N-protection.

-

1520 – 1540 cm⁻¹: N-H bending (Amide II).[6]

-

1250 cm⁻¹: C-O stretch (Ester linkage).[6]

Synthesis & Purification Protocols

This section details the synthesis from 3-amino-1-propanol using Schotten-Baumann conditions. This method is preferred for its operational simplicity and high yield.[6]

Reaction Logic Diagram

Figure 1: Synthesis pathway via Schotten-Baumann acylation.

Step-by-Step Protocol

Objective: Synthesis of this compound (10 mmol scale).

-

Preparation:

-

Dissolve 3-amino-1-propanol (0.75 g, 10 mmol) in a mixture of Water (10 mL) and 1,4-Dioxane (10 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add Sodium Bicarbonate (

) (1.68 g, 20 mmol) to the solution.

-

-

Reaction:

-

Add Benzyl Chloroformate (Cbz-Cl) (1.71 g, 1.43 mL, 10 mmol) dropwise over 15 minutes. Note: Exothermic reaction; maintain temperature <5 °C.

-

Allow the mixture to warm to room temperature (25 °C) and stir vigorously for 3 – 12 hours . Monitoring by TLC (50% EtOAc/Hexane) is recommended; the product will be less polar than the amine but more polar than Cbz-Cl.[6]

-

-

Workup:

-

Concentrate the mixture under reduced pressure to remove Dioxane (optional but improves extraction efficiency).[6]

-

Dilute with Ethyl Acetate (EtOAc) (30 mL) and Water (10 mL).[6]

-

Separate phases.[3][6] Extract the aqueous layer twice more with EtOAc (2 x 20 mL).[6]

-

Wash combined organic layers with 1M HCl (10 mL) to remove unreacted amine, followed by Brine (20 mL).[6]

-

Dry over anhydrous

or

-

-

Purification:

Applications in Drug Development

The utility of this compound lies in its ability to serve as a masked linker.

Functionalization Workflow

Figure 2: Divergent synthetic utility in medicinal chemistry.

-

Linker Activation: The hydroxyl group is converted to a mesylate or tosylate, allowing nucleophilic attack by heterocycles or phenols.[6] This is common in designing PROTACs where a specific chain length is required between the E3 ligase ligand and the target protein ligand [3].[6]

-

Aldehyde Generation: Oxidation (e.g., Swern) yields the corresponding aldehyde (N-Cbz-3-aminopropanal), a precursor for reductive amination or Wittig reactions.

-

Orthogonal Deprotection: The Cbz group is stable to acidic conditions (TFA/HCl) used to remove Boc groups, allowing selective manipulation of polyamine scaffolds.[6]

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[5] |

| Eye Irritation | H319 | Causes serious eye irritation.[5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[5] |

Handling Precautions:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[6]

-

Storage: Store in a cool, dry place (2–8 °C recommended for long term) under inert gas (Nitrogen/Argon) to prevent moisture absorption.

-

Disposal: Dispose of as hazardous organic waste containing nitrogen.[6]

References

-

Sigma-Aldrich. this compound Product Specification. Catalog No. 478709. Accessed Jan 2026.[6] Link[6]

-

TCI Chemicals. 3-(Benzyloxycarbonylamino)-1-propanol Product Data. Product No. C1932. Accessed Jan 2026.[6] Link

-

PubChem. this compound (Compound CID 562256).[2][6] National Library of Medicine.[6] Link

-

GuideChem. this compound MSDS & Properties. Link

Sources

- 1. This compound 97 34637-22-4 [sigmaaldrich.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. N-(3-羟丙基)氨基甲酸苄酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WO2021049504A1 - Galnac-oligonucleotide conjugate for liver-targeted delivery use, and method for producing same - Google Patents [patents.google.com]

Strategic Utilization of Benzyl N-(3-hydroxypropyl)carbamate in Medicinal Chemistry and Linker Design

This guide details the strategic application of Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4) in medicinal chemistry, focusing on its role as a bifunctional linker in glycoconjugate vaccines, targeted protein degradation (PROTACs), and small molecule inhibitor synthesis.

Molecular Architecture & Reactivity Profile

This compound (often abbreviated as Cbz-3-aminopropanol) functions as a masked C3-spacer . Its utility stems from the orthogonal reactivity of its two terminal functional groups:

-

The Cbz (Benzyloxycarbonyl) Group: A robust amine protecting group stable to acidic conditions (unlike Boc) and basic conditions, but selectively cleavable via catalytic hydrogenation (

) or strong acidolysis ( -

The Primary Hydroxyl Group (-OH): A versatile nucleophilic handle ready for oxidation, activation (mesylation/tosylation), or direct Mitsunobu coupling.

This duality allows researchers to install a 3-carbon aliphatic chain into a drug pharmacophore or bioconjugate, keeping the amine inert until the final deprotection step.

Physicochemical Core Data

| Property | Value | Relevance |

| CAS Number | 34637-22-4 | Unique Identifier for sourcing |

| Molecular Formula | MW: 209.24 g/mol | |

| Melting Point | 50-53 °C | Solid at RT; easy to handle/weigh |

| Solubility | DCM, Ethyl Acetate, DMSO | Compatible with standard organic synthesis |

| Stability | Acid-stable (mild) | Allows downstream acidic manipulations |

Core Applications in Research

A. Glycoconjugate Vaccine Development (The Neisseria Protocol)

One of the most authoritative applications of this molecule is in the synthesis of spacer-linked saccharide antigens . Research into Neisseria meningitidis vaccines utilizes this compound to attach a phosphodiester-linked aminopropyl spacer to the reducing end of capsular polysaccharide fragments.[1]

-

Mechanism: The hydroxyl group of the carbamate reacts with a glycosyl H-phosphonate.[1]

-

Outcome: After oxidation and deprotection, the result is a sugar antigen terminating in a primary amine. This amine is then conjugated to a carrier protein (e.g., CRM197) to elicit a T-cell dependent immune response.

-

Why this linker? The 3-carbon chain provides optimal steric distance, reducing interference between the carrier protein and the immune recognition of the sugar epitope.

B. Targeted Protein Degradation (PROTAC Linkers)

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are critical for ternary complex formation (Target Protein-Linker-E3 Ligase).

-

Usage: this compound serves as a "linker module."

-

Workflow: The hydroxyl group is activated (e.g., converted to a bromide or tosylate) and reacted with an E3 ligase ligand (like Thalidomide or VHL ligand). The Cbz group is then removed to reveal the amine, which is coupled to the target protein ligand.

-

Advantage: It introduces a lipophilic, flexible alkyl chain that can modulate the permeability and solubility profile of the final degrader.

C. Synthesis of Enzyme Inhibitors (PLA2)

Research into cytosolic phospholipase A2α (cPLA2α) inhibitors has employed this molecule to construct indole-based inhibitors. The hydroxypropyl chain acts as a scaffold to position the inhibitor within the enzyme's active site channel.

Experimental Protocols

Protocol 1: Synthesis of this compound

For researchers requiring de novo synthesis rather than commercial sourcing.

Reagents: 3-Aminopropanol (5.0 g), Benzyl chloroformate (Cbz-Cl, 15.6 mL),

-

Setup: Dissolve 3-aminopropanol in 100 mL of Dioxane/Water (1:1 v/v).

-

Addition: Cool to 0°C (ice bath). Add

.[2][1][3] Dropwise add Cbz-Cl over 30 minutes. -

Reaction: Stir at 0°C for 1.5 hours, then warm to Room Temperature (RT) for 1 hour.

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash with water and brine. Dry organic layer over

.[2] -

Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Expect ~62% as a white solid.

Protocol 2: Oxidation to N-Cbz-3-aminopropanal (Linker Activation)

Used to convert the alcohol into an aldehyde for reductive amination.

Reagents: Pyridinium Chlorochromate (PCC), Celite, DCM.[4]

-

Suspension: Suspend PCC (1.7 eq) and an equal weight of Celite in dry DCM.

-

Addition: Add this compound (1.0 eq) dissolved in minimal DCM.

-

Reaction: Stir at RT for 4 hours. Monitor by TLC for disappearance of alcohol.

-

Filtration: Dilute with diethyl ether. Filter through a pad of silica/Celite to remove chromium salts.

-

Result: The filtrate contains the aldehyde, suitable for immediate use in Wittig or reductive amination reactions.

Visualizing the Synthetic Logic

The following diagrams illustrate the central role of this molecule in divergent synthetic pathways.

Diagram 1: The "Hub" Reactivity Flow

This diagram demonstrates how the molecule serves as a pivot point between synthesis, activation, and conjugation.

Caption: Divergent synthetic pathways accessible from the Cbz-protected core.

Diagram 2: Vaccine Conjugation Logic (Neisseria Model)

This diagram details the specific workflow for creating spacer-linked saccharide antigens.

Caption: Workflow for installing the aminopropyl spacer in glycoconjugate vaccine synthesis.

References

-

Synthesis of Neisseria meningitidis X capsular polysaccharide fragments. Source: ResearchGate.[5][6] Context: Details the use of this compound as a spacer in vaccine design, specifically coupling with H-phosphonates.

-

Convergent and enantioselective syntheses of cytosolic phospholipase A2α inhibiting N-(1-indazol-1-ylpropan-2-yl)carbamates. Source: Royal Society of Chemistry (RSC). Context: Describes the use of the molecule in the synthesis of specific enzyme inhibitors.

-

This compound Synthesis & Properties. Source: ChemicalBook.[2] Context: Provides physical properties (MP 50-53°C) and standard synthesis protocols from 3-aminopropanol.

-

Mitsunobu Reaction Overview and Reagents. Source: Organic Chemistry Portal. Context: Validates the mechanistic pathway for converting primary alcohols (like the one in this topic) using DEAD/PPh3.

-

PROTAC Linker Design Strategies. Source: Bide Pharm. Context: Lists Benzyl (3-hydroxypropyl)carbamate derivatives as standard building blocks for E3 ligand-linker constructs.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 3-[(Benzyloxycarbonyl)amino]propionaldehyde | 65564-05-8 [chemicalbook.com]

- 5. WO2021049504A1 - Galnac-oligonucleotide conjugate for liver-targeted delivery use, and method for producing same - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Benzyl N-(3-hydroxypropyl)carbamate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of Benzyl N-(3-hydroxypropyl)carbamate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to facilitate a deeper understanding and application of this compound's solubility profile.

Introduction: Understanding this compound

This compound (CAS No: 34637-22-4) is a carbamate derivative that plays a significant role as an intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a benzyl protecting group, a carbamate linkage, and a terminal hydroxyl group, imparts a unique combination of polar and non-polar characteristics that dictate its behavior in different solvent systems.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][2] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| Appearance | White to almost white powder/crystal | [1][3] |

| Melting Point | 50-53 °C | [1] |

| Flash Point | >230 °F (>110 °C) | [1][3] |

| Density | 1.152 g/cm³ | [1] |

| Topological Polar Surface Area | 58.6 Ų | [2] |

The presence of both hydrogen bond donors (N-H and O-H) and acceptors (C=O and O-H) in its structure is a critical determinant of its solubility, a concept we will explore in detail.

Theoretical Framework for Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which refers to the compatibility of intermolecular forces between the solute and the solvent. For this compound, its solubility is a nuanced balance between its non-polar aromatic ring and its polar functional groups.

Key Molecular Features Influencing Solubility:

-

Benzyl Group: This large, non-polar moiety contributes to solubility in non-polar, aromatic, and moderately polar aprotic solvents through van der Waals forces and π-π stacking interactions.

-

Carbamate Group: This polar, planar group can engage in dipole-dipole interactions and act as a hydrogen bond acceptor (carbonyl oxygen) and donor (N-H). The resonance within the carbamate functionality also influences its polarity.[4][5]

-

Hydroxypropyl Chain: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor, significantly enhancing solubility in polar protic solvents. The flexible propyl chain adds to the overall molecular size.

The interplay of these groups means that the molecule is amphiphilic to a degree. Its solubility will be highest in solvents that can effectively solvate both the non-polar benzyl ring and the polar carbamate and hydroxyl functionalities.

Diagram: Intermolecular Forces Governing Solubility

The following diagram illustrates the key functional groups of this compound and their potential for intermolecular interactions with solvent molecules.

Caption: Molecular structure and key intermolecular interactions.

Solubility Profile in Common Organic Solvents

Quantitative solubility data for this compound is not extensively published. The available information indicates it is "very slightly soluble in Methanol".[3] A related compound, benzyl carbamate, is reportedly soluble in organic solvents like benzene, chloroform, and methanol.[6][7]

Based on the theoretical principles discussed, a predicted solubility trend can be hypothesized. This must be confirmed experimentally.

Table: Predicted and Known Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Known Data |

| Polar Protic | Methanol, Ethanol | Sparingly to Moderately Soluble | Can hydrogen bond with both -OH and carbamate groups. Known to be "very slightly soluble" in Methanol, suggesting limitations.[3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderately to Highly Soluble | Can accept H-bonds from -OH and N-H and solvate the polar carbamate group via dipole-dipole interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderately to Highly Soluble | Moderately polar, can interact with the carbamate dipole and the benzyl group. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Slightly to Sparingly Soluble | Lower polarity and limited H-bonding capability will likely limit solubility. |

| Aromatic | Toluene, Benzene | Slightly to Sparingly Soluble | Favorable interactions with the benzyl group, but poor solvation of the polar functionalities. |

| Non-Polar Aliphatic | Hexane, Heptane | Insoluble to Very Slightly Soluble | Dominated by unfavorable interactions with the polar -OH and carbamate groups. |

Experimental Protocol for Solubility Determination

To address the gap in quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable approach for determining the equilibrium solubility.

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

This compound (purity >97%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, NMR)

Workflow: Isothermal Shake-Flask Method

Caption: Standard workflow for solubility determination.

Detailed Steps:

-

Preparation: Accurately weigh an excess amount of this compound into a vial. An amount that ensures solid is present after equilibration is key. Add a precise volume of the chosen solvent.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate at a constant speed for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to remain in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.

-

Sampling & Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter it through a solvent-compatible syringe filter to remove any undissolved micro-particles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered sample with a suitable solvent. Quantify the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC with UV detection, against a calibration curve prepared with known standards.

-

Self-Validation: The presence of undissolved solid in the vial after the experiment is a necessary control to confirm that the solution was indeed saturated.

Conclusion and Future Work

The solubility of this compound is a critical parameter for its application in pharmaceutical synthesis and drug development. While existing data is sparse, a theoretical analysis of its molecular structure allows for a rational prediction of its behavior in various organic solvents. The molecule's amphiphilic nature, with both a non-polar benzyl group and polar carbamate and hydroxyl moieties, suggests that solvents of intermediate polarity, such as polar aprotic and chlorinated solvents, will be most effective.

This guide provides a robust framework for understanding and, more importantly, experimentally determining the solubility profile of this compound. The generation of precise, quantitative data using the outlined protocol will be invaluable for process optimization, reaction condition selection, and purification strategy development.

References

-

Wikipedia. (2023). Benzyl carbamate. Retrieved from [Link]

-

Grokipedia. (n.d.). Benzyl carbamate. Retrieved from [Link]

-

Queen's University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2963-2988. Retrieved from [Link]

-

Tella, R., & Vangala, V. R. (2017). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 34637-22-4 [m.chemicalbook.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

Comprehensive Spectroscopic Profiling of 3-(Cbz-amino)-1-propanol

Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

3-(Cbz-amino)-1-propanol (CAS: 34637-22-4), also known as Benzyl N-(3-hydroxypropyl)carbamate, is a critical linker intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and peptidomimetics.[1][2][3] Its value lies in the orthogonal reactivity of its primary alcohol (available for functionalization) and the Cbz-protected amine (stable to acidic conditions, removable via hydrogenolysis).[1]

This guide provides a definitive reference for the spectroscopic characterization of this compound. Unlike generic databases, this document synthesizes experimental data with mechanistic interpretation to assist researchers in validation and quality control.

Synthesis & Structural Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying common impurities like benzyl alcohol or O-acylated byproducts.[1]

Synthesis Workflow (Schotten-Baumann Conditions)

The standard preparation involves the nucleophilic attack of 3-aminopropanol on benzyl chloroformate (Cbz-Cl).[1] Selectivity is achieved by maintaining a basic pH and low temperature to favor N-acylation over O-acylation.[1]

Figure 1: Selective N-protection pathway. Strict temperature control prevents O-acylation.[1]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The NMR data below assumes a solvent of

H NMR Data (400 MHz,

)

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| Aromatic | 7.30 – 7.40 | Multiplet (m) | 5H | Phenyl ring protons (Cbz group).[1] Typical aromatic region.[1][3][4] |

| Benzylic | 5.10 | Singlet (s) | 2H | |

| NH | 4.90 – 5.10 | Broad Singlet | 1H | Carbamate NH.[1] Exchangeable with |

| H-1 | 3.65 | Triplet (t, | 2H | |

| H-3 | 3.33 | Quartet/Triplet | 2H | |

| H-2 | 1.68 | Quintet ( | 2H | Central |

| OH | ~2.50 | Broad Singlet | 1H | Hydroxyl proton.[1] Shift varies with concentration/temperature.[1] |

Expert Insight: The NH signal in carbamates can sometimes appear as a doublet if coupling to the adjacent methylene is resolved, but it often broadens due to quadrupole relaxation of the nitrogen 14N nucleus.

C NMR Data (100 MHz,

)

| Carbon Type | Shift ( | Assignment |

| Carbonyl | 157.1 | Carbamate |

| Ipso | 136.5 | Quaternary aromatic carbon attached to |

| Aromatic | 128.5, 128.1, 128.0 | Ortho, meta, para carbons of the phenyl ring.[1] |

| Benzylic | 66.8 | |

| C-1 | 59.8 | |

| C-3 | 37.8 | |

| C-2 | 32.3 | Central |

Infrared Spectroscopy (FT-IR)

IR is a rapid validation tool for functional group confirmation.[1]

-

3300–3450 cm⁻¹ (Broad): Combined stretching vibrations of O-H (alcohol) and N-H (carbamate).[1]

-

1680–1700 cm⁻¹ (Strong): C=O stretching of the carbamate (urethane) linkage.[1] This is distinct from ester carbonyls (~1735 cm⁻¹) and amide carbonyls (~1650 cm⁻¹).[1]

-

1530–1550 cm⁻¹: N-H bending (Amide II band).[1]

-

1250 cm⁻¹: C-O-C asymmetric stretch (characteristic of the carbamate ester linkage).[1]

-

690 & 740 cm⁻¹: Mono-substituted benzene ring out-of-plane bending.[1]

Mass Spectrometry (MS)

The fragmentation pattern is dominated by the stability of the benzyl cation (tropylium ion).[1]

Figure 2: Primary fragmentation pathway in ESI-MS. The tropylium ion is the diagnostic signature for Cbz groups.[1]

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution spectra free from solvent artifacts:

-

Drying: Dry the solid compound under high vacuum (< 1 mbar) for 4 hours to remove trace water, which can broaden OH/NH signals.[1]

-

Solvent: Dissolve 10-15 mg of sample in 0.6 mL of

(99.8% D). -

Filtration: If the solution is cloudy (inorganic salts from synthesis), filter through a small plug of glass wool into the NMR tube.[1]

-

D2O Shake (Optional): To confirm OH/NH assignments, add 1 drop of

, shake, and re-acquire. The peaks at 4.90 ppm and ~2.50 ppm should disappear.[1]

Quality Control Criteria

A batch is considered "Drug Discovery Grade" if:

-

Purity: >95% by HPLC (254 nm).

-

1H NMR: No visible peaks for benzyl alcohol (~4.6 ppm for CH2) or benzyl chloride (~4.5 ppm).[1]

-

Appearance: White crystalline solid (Melting Point: 50–53 °C).[1][2]

References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from [1][5]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 562256, this compound. Retrieved from [1]

-

Perron, V., et al. (2009).[1] "Regioselective Mono-Protection of Diamines." Synthesis, 2009(02), 283-289.[1] (Methodology for selective Cbz protection).

-

ChemicalBook. this compound Properties and Spectra. Retrieved from [1]

Sources

Strategic Utilization of Carbamate Derivatives in Medicinal Chemistry: A Technical Guide

Executive Summary

The carbamate (urethane) moiety represents a "Goldilocks" functional group in medicinal chemistry—offering a stability profile intermediate between the labile ester and the rigid amide. This unique physicochemical character allows carbamates to serve dual roles: as robust pharmacophores in their own right (e.g., acetylcholinesterase inhibitors, HIV protease inhibitors) and as versatile prodrug promoieties designed to modulate pharmacokinetic (PK) parameters.[1]

This guide provides a technical deep-dive into the structural logic, synthetic pathways, and validation protocols for carbamate derivatives, moving beyond basic textbook definitions to application-centric insights.

The Carbamate Pharmacophore: Structural & Electronic Logic

The carbamate functionality (

Electronic Descriptors

Unlike esters, the nitrogen lone pair in a carbamate participates in resonance delocalization with the carbonyl carbon. This renders the carbonyl carbon less electrophilic than that of an ester, imparting greater hydrolytic stability under physiological conditions. However, it remains more reactive than an amide, allowing for controlled cleavage in specific enzymatic environments.[1]

Physicochemical Advantages[1]

-

Hydrogen Bonding: The carbamate group acts as a dual H-bond acceptor (carbonyl oxygen) and donor (NH group), facilitating specific binding interactions within enzyme active sites (e.g., the catalytic spine of HIV protease).[1]

-

Permeability: Carbamates often exhibit higher lipophilicity (

) than their corresponding amides, enhancing passive diffusion across the blood-brain barrier (BBB)—a critical feature for CNS-targeting drugs like Rivastigmine .[1]

Carbamates as Prodrug Promieties[2][3][4][5][6][7][8][9][10]

One of the most powerful applications of the carbamate group is the masking of polar amine or hydroxyl groups to improve oral bioavailability.

Mechanism of Activation

Carbamate prodrugs are designed to undergo enzymatic hydrolysis (mediated by esterases or amidases) to release the parent drug, carbon dioxide, and an alcohol/amine byproduct.[1] The rate of this hydrolysis can be tuned by steric and electronic modification of the carbamate substituents.

Visualization: Carbamate Prodrug Hydrolysis Pathway

The following diagram illustrates the general base-catalyzed hydrolysis mechanism utilized in prodrug design.

Figure 1: Mechanism of carbamate prodrug activation.[1] The breakdown of the unstable carbamic acid intermediate is the driving force for the irreversible release of the active amine.

Therapeutic Class Application: Acetylcholinesterase (AChE) Inhibitors[1][11][12]

In the treatment of Alzheimer’s disease, carbamates like Rivastigmine and Physostigmine function as "pseudo-irreversible" inhibitors. Unlike reversible inhibitors (e.g., Donepezil), carbamates covalently modify the enzyme.[1]

Mechanism of Action: The "Time-Dependent" Blockade

-

Binding: The carbamate binds to the AChE active site.

-

Carbamoylation: The active site serine hydroxyl attacks the carbamate carbonyl, releasing the leaving group (phenol/alcohol) and forming a carbamoylated enzyme.

-

Decarbamoylation (Rate-Limiting Step): The carbamoylated enzyme is resistant to hydrolysis.[1] While an acetylated enzyme (natural process) hydrolyzes in microseconds, the carbamoylated enzyme takes minutes to hours to regenerate.[1] This results in sustained elevation of acetylcholine levels.[1][2]

Visualization: AChE Inhibition Kinetics

Figure 2: The catalytic cycle of pseudo-irreversible AChE inhibition. The therapeutic efficacy relies on the slow rate of the decarbamoylation step (

Synthetic Methodologies

For the medicinal chemist, selecting the right synthetic route is crucial for yield and purification.

Comparison of Primary Routes

| Feature | Method A: Isocyanate + Alcohol | Method B: Chloroformate + Amine |

| Reagents | Isocyanate ( | Chloroformate ( |

| Atom Economy | 100% (Addition reaction) | Lower (HCl byproduct formed) |

| Mechanism | Concerted addition across N=C | Nucleophilic acyl substitution |

| Key Advantage | Clean; often no purification needed | Versatile; Chloroformates are commercially abundant |

| Limitation | Isocyanates can be toxic/moisture sensitive | Requires base (TEA/DIPEA) to scavenge HCl |

Protocol: Synthesis via Isocyanate Addition (Method A)

Rationale: This method is preferred for high-value intermediates due to its cleanliness and lack of acidic byproducts.[1]

Reagents:

-

Target Alcohol (1.0 equiv)[1]

-

Isocyanate (1.1 equiv)[1]

-

Catalyst: Dibutyltin dilaurate (DBTDL) (1-5 mol%) or TEA.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Step-by-Step Workflow:

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen. Moisture reacts with isocyanates to form ureas (impurity).[1]

-

Solubilization: Dissolve the alcohol in anhydrous DCM (0.1 M concentration).

-

Catalyst Addition: Add DBTDL (1 drop per mmol). Note: Tin catalysts activate the isocyanate carbon.

-

Addition: Add the isocyanate dropwise via syringe at 0°C.

-

Reaction: Allow to warm to room temperature. Monitor via TLC (stain with ninhydrin or PMA).[1]

-

Workup: Quench with a small amount of methanol (scavenges excess isocyanate).[1] Concentrate in vacuo.[1]

-

Purification: Flash column chromatography (usually Hexane/EtOAc).[1]

Validation: The Ellman Assay for AChE Inhibition[11][14][15]

To validate the biological activity of synthesized carbamates, the Ellman assay is the industry standard. It relies on the reaction of thiocholine (produced by AChE) with DTNB (Ellman's reagent) to form a yellow chromophore.[1][3][4]

Reagent Setup

-

Substrate: Acetylthiocholine Iodide (ATChI), 75 mM in water.[1][4]

-

Reagent: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB), 10 mM in buffer.

-

Enzyme: Acetylcholinesterase (e.g., from Electrophorus electricus), 1 U/mL.[1]

Experimental Protocol

-

Plate Setup: Use a clear 96-well microplate.

-

Inhibitor Incubation:

-

Reaction Initiation:

-

Measurement:

-

Immediately read Absorbance at 412 nm in kinetic mode (every 30s for 10 mins).

-

-

Data Analysis:

References

-

Ghosh, A. K., & Brindisi, M. (2015).[1][7] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[1][7]

-

Bar-On, P., Millard, C. B., Harel, M., et al. (2002).[1] Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(11), 3555–3564.[1]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961).[1] A new and rapid colorimetric determination of acetylcholinesterase activity.[1] Biochemical Pharmacology, 7(2), 88–95.[1]

-

Matošević, A., & Bosak, A. (2020).[1][8][9] Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285–299.[1]

Sources

- 1. Rivastigmine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. japsonline.com [japsonline.com]

- 7. Organic carbamates in drug design and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Strategic Role of the Carbobenzyloxy (Cbz) Group in Modern Organic Synthesis

[1][2]

Executive Summary: The "Guardian" of Amine Fidelity

In the landscape of organic synthesis, the Carbobenzyloxy (Cbz or Z) group stands as a foundational pillar, first introduced by Bergmann and Zervas in 1932. Unlike transient protecting groups, Cbz serves as a robust "guardian," offering a unique stability profile that withstands basic hydrolysis and mild acidic conditions, yet yields readily to catalytic hydrogenolysis or strong acidolysis. This guide dissects the Cbz group not merely as a reagent, but as a strategic tool for orthogonality in complex molecule assembly, including peptide synthesis and late-stage drug functionalization.

Mechanistic Underpinnings[3][4]

Protection: The Schotten-Baumann Protocol

The installation of the Cbz group typically utilizes Benzyl Chloroformate (Cbz-Cl).[1][2] The reaction is driven by nucleophilic attack of the amine nitrogen onto the carbonyl carbon of Cbz-Cl.

-

Critical Insight: The reaction generates HCl as a byproduct.[3][2][4] If left unneutralized, the amine starting material becomes protonated (ammonium salt), rendering it non-nucleophilic and stalling the reaction.

-

The Fix: A biphasic Schotten-Baumann condition (NaOH/NaHCO₃ in Water/Dioxane) acts as an in situ scavenger, maintaining the amine in its reactive free-base form without hydrolyzing the sensitive chloroformate too rapidly.

Deprotection: Catalytic Hydrogenolysis

The hallmark of Cbz is its cleavage via hydrogenolysis (

-

Mechanism:

-

Adsorption: The benzyl aromatic ring coordinates to the Palladium surface.

-

Insertion: Hydrogen is inserted into the benzylic C-O bond.

-

Collapse: Toluene is released. The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and

.

-

Visualization: Mechanistic Pathways

Caption: Comparative mechanistic flow for Cbz protection (nucleophilic acyl substitution) and deprotection (catalytic hydrogenolysis).

Strategic Orthogonality

The power of Cbz lies in its orthogonality —the ability to be removed without affecting other protecting groups present in the molecule.[3]

Comparative Stability Matrix

The following table illustrates why Cbz is chosen over Boc or Fmoc for specific synthetic stages.

| Feature | Cbz (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |

| Cleavage Condition | Mild Acid (TFA, HCl) | Mild Base (Piperidine, DBU) | |

| Stability: Base | Stable (Ideal for saponification) | Stable | Unstable (Cleaves rapidly) |

| Stability: Acid | Stable to mild acid (TFA) | Unstable | Stable |

| Orthogonal To | Boc, Fmoc, Alloc | Cbz, Fmoc, Alloc | Cbz, Boc, Alloc |

| Primary Risk | Catalyst poisoning (S/P atoms) or Halogen reduction | Acid-catalyzed alkylation of Trp/Met | Polymerization of fulvene byproduct |

Orthogonality Logic Flow

Caption: Decision logic for selecting Cbz based on environmental stability requirements relative to Boc and Fmoc.

Experimental Protocols (Self-Validating)

Protocol A: Standard N-Cbz Protection (Schotten-Baumann)

Objective: Protect a primary amine (e.g., Phenylalanine) with Cbz-Cl.

Reagents:

-

Substrate: L-Phenylalanine (10 mmol)

-

Reagent: Benzyl chloroformate (Cbz-Cl) (11 mmol)[1]

-

Base:

(2M aqueous) + -

Solvent: Water/Dioxane (1:1 v/v)

Step-by-Step Workflow:

-

Preparation: Dissolve amino acid in Water/Dioxane. Add 1.1 equiv of solid

. -

Controlled Addition: Cool mixture to 0°C. Add Cbz-Cl dropwise over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 3 hours.

-

Workup:

Protocol B: Catalytic Hydrogenolysis (Deprotection)

Objective: Clean removal of Cbz group without side reactions.

Reagents:

-

Substrate: N-Cbz-Amine (1 mmol)

-

Catalyst: 10% Pd/C (10 wt% loading, ~50% water wet)

-

Solvent: Methanol or Ethanol (degassed)

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step Workflow:

-

Inerting: Place substrate and catalyst in a flask.[7] Safety: Add catalyst under Argon/Nitrogen to avoid ignition of methanol vapors.

-

Activation: Evacuate flask and backfill with

(repeat 3x). -

Reaction: Stir vigorously under

balloon at RT.-

Validation Check: Monitor via TLC.[1] Evolution of

gas bubbles indicates reaction progress.

-

-

Termination: Flush with Nitrogen. Filter through a Celite pad to remove Pd/C.[1]

-

Caution: Dry Pd/C is pyrophoric. Keep the filter cake wet with water before disposal.

-

-

Isolation: Concentrate filtrate. No aqueous workup is usually required.

Troubleshooting Table:

| Issue | Cause | Solution |

|---|

| Reaction Stalls | Catalyst poisoning (S, P, or Amines) | Add acetic acid (promotes protonation of amine product, preventing Pd coordination) or switch to

Advanced Applications & Case Studies

Case Study: Adagrasib (KRAS G12C Inhibitor)

In the synthesis of Adagrasib, a critical challenge arose: standard hydrogenolysis of a Cbz group caused unwanted reduction of a sensitive aryl-chloride moiety.

-

The Innovation: Researchers utilized a Thiol-Mediated Deprotection .

-

Mechanism: A nucleophilic attack by a thiol (e.g., dodecanethiol) on the benzylic carbon of the Cbz group under Lewis Acid catalysis or basic conditions. This

pathway cleaves the O-Bn bond without touching the aryl halide. -

Significance: This demonstrates the versatility of Cbz; while H2/Pd is standard, the group's reactivity profile allows for alternative "soft" nucleophilic cleavage methods in complex total synthesis.

Acidolytic Cleavage in Peptide Synthesis

When solid-phase synthesis requires keeping side-chain protecting groups intact (often Boc/tBu based), Cbz can be removed using HBr in Acetic Acid .

-

Risk: The released benzyl cation (

) is an electrophile that can alkylate electron-rich side chains (Tyr, Trp, Met). -

Mitigation: Addition of scavengers like Anisole or Thioanisole is mandatory to trap the

cation.

References

-

Bergmann, M., & Zervas, L. (1932).[9] Über ein allgemeines Verfahren der Peptid-Synthese.[2][6][10][11][] Berichte der deutschen chemischen Gesellschaft.

- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

Kwon, K., et al. (2015).[7] Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102.[7]

-

Scientific Update. (2023). To Deprotect and Serve: Cbz cleavage in Adagrasib synthesis.

-

Felpin, F. X., & Fouquet, E. (2010).[13][14] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups.[14] Chemistry – A European Journal.[13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. orgsyn.org [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Bergmann-Zervas Carbobenzoxy Method [drugfuture.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

Operational Safety and Stewardship: Benzyl N-(3-hydroxypropyl)carbamate

Technical Guidance for Research & Development Applications

Executive Summary & Chemical Identity[1][2][3][4]

Benzyl N-(3-hydroxypropyl)carbamate (CAS: 34637-22-4), frequently referred to as Cbz-3-aminopropanol , serves as a critical bifunctional linker in medicinal chemistry. It combines a protected primary amine (via the benzyloxycarbonyl or "Cbz" group) with a reactive primary alcohol.

While often perceived as a benign intermediate due to its moderate toxicity profile, its handling requires strict adherence to protocol to prevent carbamate thermal decomposition and hydrolytic degradation , which compromise both safety and experimental yield. This guide moves beyond basic SDS data to provide an operational framework for high-integrity handling.

Table 1: Physicochemical Profile

| Property | Specification | Operational Implication |

| CAS Number | 34637-22-4 | Use for inventory tracking and waste coding. |

| Molecular Weight | 209.24 g/mol | Calculation basis for stoichiometry. |

| Appearance | White solid / Viscous oil | Melting point is close to ambient (50–53°C); phase changes can occur during shipping. |

| Solubility | DMSO, MeOH, DCM | Poor water solubility; requires organic waste streams. |

| Flash Point | >113°C (Closed Cup) | Low flammability risk, but combustible. |

| Stability | Hygroscopic | Critical: Moisture uptake initiates hydrolysis and aggregation. |

Risk Assessment & Toxicology (GHS Framework)

Although not classified as a "Category 1" acute toxin, the compound presents specific irritant hazards that can escalate during scale-up or heating.

Hazard Classification

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1]

The "Hidden" Hazard: Thermal Decomposition

Carbamates are generally stable, but at elevated temperatures (>150°C) or under acidic distillation conditions, they can undergo retro-ene type decomposition . This generates benzyl alcohol and, critically, isocyanates or amines, which are sensitizers.

Mechanism of Risk:

-

Operational Rule: Never distill this compound at atmospheric pressure. Use high-vacuum distillation (<1 mmHg) or column chromatography for purification to keep temperatures below 60°C.

Strategic Handling Protocol: The "Inert Barrier" Method

To maintain the integrity of the Cbz group and protect the operator, we utilize the Inert Barrier Method . This protocol minimizes moisture contact (which degrades the reagent) and inhalation exposure.[2]

Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if handling >100g in liquid phase.

-

Hands: Double-gloving strategy.

-

Inner Layer: 4 mil Nitrile (Tactile sensitivity).

-

Outer Layer: 8 mil Nitrile or Neoprene (Chemical resistance).

-

Rationale: Benzyl derivatives can permeate thin nitrile over prolonged contact (breakthrough <30 mins).

-

-

Respiratory: Work strictly within a certified fume hood. If solid powder handling is required outside containment, use N95/P100 particulate filtration.

Workflow Logic

The following diagram illustrates the decision-making process for safe handling, emphasizing the prevention of hydrolysis and exposure.

Figure 1: Decision logic for handling this compound based on physical state.

Synthesis & Purification Context

Understanding the source of the material is vital for safety. If you are synthesizing this in-house rather than purchasing, the risks increase significantly due to the precursors.

Synthesis Pathway:

Safety Critical Control Points (SCCP):

-

Reagent Residue: Freshly synthesized material may contain traces of Benzyl Chloroformate (Cbz-Cl) .

-

Quenching: The reaction is exothermic. Always add Cbz-Cl dropwise at 0°C.

Purification Protocol (Chromatography)

Do not use thermal distillation. Use Flash Column Chromatography:

-

Stationary Phase: Silica Gel (Standard 40-63 µm).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 30% -> 70% EtOAc).

-

Visualization: UV (254 nm) or Ninhydrin stain (amine detection after deprotection on the plate).

Emergency Response Procedures

Every laboratory must have a self-validating response system. Do not rely on memory; use this checklist.

Spillage (Solid/Liquid)[9]

-

Isolate: Evacuate immediate area (10 ft radius).

-

Ventilate: Maximize fume hood sash height (if spill is inside) or activate emergency purge.

-

Neutralize:

-

Absorb liquids with vermiculite or sand.

-

Solids should be swept gently to avoid dust generation.

-

-

Clean: Wash surface with 10% aqueous ethanol followed by soap and water. Note: Ethanol helps solubilize the lipophilic Cbz group.

Exposure

-

Skin Contact: Wash with soap and water for 15 minutes . Do not use organic solvents (acetone/EtOH) on skin, as they enhance permeation of the carbamate into the dermis.

-

Eye Contact: Flush immediately at eyewash station for 15 minutes. Lifting eyelids is mandatory.

-

Ingestion: Do NOT induce vomiting. The carbamate functionality can irritate the esophageal lining.

Storage and Stability

To ensure the "Trustworthiness" of your reagent for future experiments:

-

Temperature: Store at 2–8°C (Refrigerator).

-

Atmosphere: Store under Nitrogen or Argon.

-

Container: Amber glass (protects from UV degradation) with a Teflon-lined cap.

-

Shelf Life: Re-test purity (H-NMR) every 12 months. Look for the appearance of benzyl alcohol peaks (approx. 4.6 ppm and 7.3 ppm) indicating hydrolysis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 562256, this compound. Retrieved from [Link]

- Wuts, P. G. M., & Greene, T. W. (2006).Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Detailed mechanisms of Cbz stability and cleavage).

-

European Chemicals Agency (ECHA). Registration Dossier: Benzyl (3-hydroxypropyl)carbamate.[1] Retrieved from [Link]

Sources

Function of Benzyl N-(3-hydroxypropyl)carbamate as a building block

An In-depth Technical Guide to Benzyl N-(3-hydroxypropyl)carbamate: A Versatile Bifunctional Building Block in Modern Synthesis

Introduction: Unpacking a Key Synthetic Intermediate

In the landscape of organic synthesis and drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound (CAS No. 34637-22-4) has emerged as a cornerstone intermediate, valued for its inherent bifunctionality.[1] Structurally, it comprises a three-carbon aliphatic chain functionalized with a primary hydroxyl group at one terminus and a primary amine at the other. Crucially, the amine is masked as a benzyloxycarbonyl (Cbz or Z) carbamate, a stable and reliable protecting group.[2] This configuration provides chemists with a versatile scaffold, allowing for sequential and controlled manipulation of its two distinct reactive centers. This guide offers a deep dive into the function of this building block, exploring the causality behind its synthetic applications and providing field-proven protocols for its use.

Physicochemical Properties and Structural Rationale

A comprehensive understanding of a building block begins with its fundamental properties. This compound is a white solid with a melting point in the range of 50-53 °C.[1][3] Its utility is derived directly from its molecular structure, which offers two orthogonal points for chemical modification.

| Property | Value | Source |

| CAS Number | 34637-22-4 | [1] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1][4] |

| Molecular Weight | 209.24 g/mol | [1][4] |

| Appearance | White Solid | [1] |

| Melting Point | 50-53 °C | [1][3] |

| Synonyms | 3-(Benzyloxycarbonylamino)-1-propanol, 3-(Cbz-amino)-1-propanol | [4] |

The core of its function lies in the strategic interplay between the hydroxyl group and the Cbz-protected amine.

-

The Primary Hydroxyl Group (-OH): This readily accessible alcohol serves as a versatile nucleophile and a precursor for a wide array of functional groups. It can be easily oxidized, esterified, etherified, or converted into an excellent leaving group (e.g., tosylate, mesylate), enabling a host of subsequent transformations.

-

The Cbz-Protected Amine (-NHCbz): The benzyloxycarbonyl group is a classic and robust amine protecting group.[5][] Its stability under a wide range of conditions (e.g., mild acids, bases, and many oxidizing/reducing agents) allows for extensive modification at the hydroxyl terminus without premature cleavage.[2] When desired, the Cbz group can be cleanly removed under specific conditions, most commonly catalytic hydrogenation, to liberate the primary amine for further functionalization.[2][7]

Caption: Synthetic pathways originating from the building block.

Pathway 1: Leveraging the Hydroxyl Terminus

With the amine securely protected, the primary alcohol is free to participate in a wide range of reactions. The choice of transformation is dictated by the synthetic target.

-

Causality in Experimental Choice: Oxidation of the alcohol to an aldehyde, for instance, requires mild conditions to prevent over-oxidation to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) or a Swern oxidation are ideal because they are highly selective for primary alcohols and operate at low temperatures, minimizing side reactions. This aldehyde then becomes a handle for carbon-carbon bond formation (e.g., Wittig, Grignard reactions) or reductive amination.

Exemplary Protocol: Dess-Martin Oxidation to 3-(Benzyloxycarbonylamino)propionaldehyde

This protocol demonstrates a reliable method for converting the primary alcohol to an aldehyde.

-

System Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add Dess-Martin periodinane (1.1 eq) to the stirred solution in one portion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture). Stir vigorously for 15-20 minutes until the solution becomes clear.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by flash column chromatography on silica gel.

Pathway 2: Unmasking the Amine for Elaboration

The true elegance of this building block is realized when the Cbz group is removed to reveal the primary amine. This step is typically performed after modifications at the hydroxyl end are complete.

-

Trustworthiness of the Protocol: Catalytic hydrogenation is the most common and cleanest method for Cbz deprotection. [7]The reaction is high-yielding and the byproducts, toluene and carbon dioxide, are easily removed. The palladium on carbon (Pd/C) catalyst is heterogeneous, allowing for simple removal by filtration, ensuring a pure product.

Exemplary Protocol: Cbz Deprotection via Catalytic Hydrogenation

This protocol provides a standard and highly effective method for liberating the amine.

-

System Preparation: Dissolve the Cbz-protected compound (1.0 eq) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) in a hydrogenation flask.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol% by weight). The flask should be purged with an inert gas.

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (typically a balloon or 1 atm) and stir vigorously.

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours. The consumption of H₂ can also be monitored if the apparatus allows.

-

Work-up: Once complete, carefully vent the H₂ atmosphere and purge the flask with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent. The filtrate is then concentrated under reduced pressure to yield the deprotected amine, 3-aminopropanol, which is often pure enough for the next step without further purification.

Application in Drug Discovery: The Value of the 1,3-Amino Alcohol Motif

The carbamate functional group is a privileged structure in medicinal chemistry. It is often used as a stable, non-hydrolyzable surrogate for a peptide bond, enhancing proteolytic stability and cell membrane permeability. [8][9]Carbamates can also engage in crucial hydrogen bonding interactions with biological targets. [9][10] this compound is a direct precursor to the 1,3-amino alcohol scaffold. This motif is present in numerous biologically active molecules. The three-carbon spacer provides a specific conformational flexibility and distance between the nitrogen and oxygen atoms that is often optimal for binding to enzyme active sites or receptors. By using this building block, medicinal chemists can rapidly synthesize libraries of compounds where the -OH and -NH₂ functionalities are further elaborated to explore structure-activity relationships (SAR).

Safety and Handling

According to aggregated GHS information, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation. [3][4]

-

Hazard Codes: H315, H319, H335 [4]* Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its value lies in its pre-installed, orthogonally protected bifunctionality. The robust Cbz group allows chemists to perform extensive chemistry on the hydroxyl terminus before cleanly unmasking a primary amine for subsequent coupling or elaboration. This logical, step-wise approach minimizes side reactions and simplifies purification, making it an efficient and reliable building block for accessing the valuable 1,3-amino alcohol scaffold in the fields of pharmaceutical research and complex molecule synthesis.

References

- Grokipedia.

- Guidechem. benzyl n-(3-hydroxypropyl)

- Wikipedia.

- MDPI. Benzyl-N-[4-(2-hydroxyethyl)

- Google Patents. US5001271A - Synthesis of benzyl mercaptan.

- PubMed Central.

- Sigma-Aldrich. Benzyl N-(3-hydroxypropyl)

- PubChem. Benzyl N-(3-hydroxypropyl)

- Thieme Connect.

- ChemicalBook. BENZYL N-(3-HYDROXYPROPYL)

- PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry.

- Organic Chemistry Portal. Cbz-Protected Amino Groups.

- Master Organic Chemistry.

- Google Patents. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols.

- ResearchG

- BOC Sciences. Amino Acid Protection & Deprotection Services.

Sources

- 1. Page loading... [guidechem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. This compound | 34637-22-4 [chemicalbook.com]

- 4. This compound | C11H15NO3 | CID 562256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 7. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocol for Benzyl N-(3-hydroxypropyl)carbamate

Executive Summary & Strategic Analysis

Benzyl N-(3-hydroxypropyl)carbamate is a critical bifunctional linker intermediate used extensively in the synthesis of peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and antibody-drug conjugates (ADCs).[1] Its structural value lies in the orthogonal reactivity of the protected amine (Cbz-group) and the free primary alcohol.[1]

Chemoselectivity Challenge

The core synthetic challenge is chemoselectivity .[1] The substrate, 3-amino-1-propanol, contains both a nucleophilic amine (

-

Thermodynamic Control: Amines are generally more nucleophilic than alcohols.[1]

-

Kinetic Risk: Under uncontrolled pH or temperature, benzyl chloroformate (Cbz-Cl) can react with the hydroxyl group to form the carbonate ester side product, or double-protect to form the N,O-bis-Cbz species.[1]

The Solution: This protocol utilizes a Schotten-Baumann condition (biphasic aqueous/organic system) or a controlled Anhydrous Organic method .[1] The biphasic method is preferred for scale-up as water suppresses O-acylation by solvating the hydroxyl group and hydrolyzing any transient carbonate esters, while the amine remains highly reactive at the interface.[1]

Reaction Scheme & Mechanism

The synthesis involves the N-acylation of 3-amino-1-propanol with Benzyl chloroformate (Cbz-Cl).[1]

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway highlighting the selective N-acylation versus the competitive O-acylation pathway.[1]

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended for Scale-Up >10g)

High selectivity, easy workup, environmentally benign solvents.[1]

Reagents:

-

3-Amino-1-propanol (1.0 eq)[1]

-

Benzyl chloroformate (Cbz-Cl) (1.05 eq)[1]

-

Sodium Carbonate (

) (1.5 eq) or Sodium Bicarbonate ( -

Solvent: THF / Water (1:1 v/v) or DCM / Water (1:1 v/v)[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-amino-1-propanol (7.51 g, 100 mmol) in Water (50 mL).

-

Base Addition: Add

(15.9 g, 150 mmol) to the aqueous solution. Stir until mostly dissolved. -

Solvent Addition: Add THF (50 mL) to create a biphasic/emulsion system. Cool the mixture to 0°C using an ice bath.

-

Controlled Addition: Dilute Cbz-Cl (17.9 g, 15 mL, 105 mmol) in minimal THF (10 mL). Add this solution dropwise via the addition funnel over 30–45 minutes.

-

Critical: Maintain internal temperature < 5°C. Rapid addition causes exotherms that promote O-acylation.[1]

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir vigorously for 3–12 hours.

-

Workup:

-

Purification: The crude oil is often sufficiently pure (>95%).[1] If crystallization is required, dissolve in minimal DCM and precipitate with Hexane/Petroleum Ether at 0°C.[1]

Method B: Anhydrous Organic Phase (Standard Lab Scale <5g)

Suitable for moisture-sensitive substrates or parallel synthesis.[1]

Reagents:

-

3-Amino-1-propanol (1.0 eq)[1]

-

Cbz-Cl (1.0 eq)[1]

-

Triethylamine (

) (1.2 eq)[1] -

Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Procedure:

-

Dissolve 3-amino-1-propanol (1.0 eq) and

(1.2 eq) in anhydrous DCM (0.2 M concentration). -

Cool to -10°C to 0°C .

-

Add Cbz-Cl (1.0 eq) dropwise.[1]

-

Stir at 0°C for 1 hour, then warm to RT for 2 hours.

-

Quench: Add saturated

solution. -

Separation: Separate phases. Wash organic phase with water and brine.[1]

-

Purification: Flash column chromatography (Gradient: 20%

60% EtOAc in Hexanes) may be required to remove O-acylated byproducts if temperature control was insufficient.[1]

Operational Workflow & Decision Matrix

Figure 2: Operational decision matrix for selecting the optimal synthesis route based on scale.

Analytical Characterization

To validate the synthesis, compare obtained data against these standard values.

| Parameter | Specification | Notes |

| Appearance | Colorless viscous oil or White solid | Low melting point solid (often solidifies upon standing/chilling).[1] |

| Yield | 85% – 95% | Method A typically yields higher due to easier byproduct removal.[1] |

| Rf Value | ~0.3 | Solvent: 50% EtOAc / 50% Hexane. |

| (400 MHz, CDCl | Diagnostic peaks: Benzylic protons at 5.10 ppm; Triplet for | |

| MS (ESI) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Loss of product during aqueous workup.[1] | The product is moderately polar.[1] Salt the aqueous layer with NaCl (saturate it) before extraction and use EtOAc (or 10% MeOH in DCM) for extraction.[1] |

| O-Acylation (Impurity) | Temperature too high during addition; pH too high (>11).[1] | Ensure T < 5°C during Cbz-Cl addition. In Method A, use |

| Product is Colored (Yellow) | Residual Benzyl chloride or oxidized amines.[1] | Wash organic layer with dilute citric acid.[1] Recrystallize from DCM/Petroleum Ether. |

References

-

Preparation of N-carbobenzoxy-3-amino propionaldehyde. (2013). Patent CN103214399A.[1] Google Patents.[1] Link

- Context: Describes the synthesis of the title compound as the starting material (Step 1)

-

An improved large scale procedure for the preparation of N-Cbz amino acids. (2011). Tetrahedron Letters, 52(13), 1493-1494.[1][4] Link[1][4]

- Context: Establishes the efficacy of the biphasic carbonate/bicarbon

-

This compound Product Data. (n.d.). ChemicalBook.[1] Link

-

Context: Physical property verification (CAS 34637-22-4).[1]

-

-

Chloroperoxidase-catalyzed amino alcohol oxidation. (2016). Journal of Molecular Catalysis B: Enzymatic, 133, S224-S231.[1] Link[1]

- Context: Describes the synthesis and characterization of N-Cbz-3-aminopropanol as a substr

Sources

Synthesis of 3-(Cbz-amino)-1-propanol: A Comprehensive Guide for Chemical Researchers

This document provides a detailed guide for the synthesis of 3-(Cbz-amino)-1-propanol from 3-aminopropanol, a crucial procedure in organic synthesis, particularly for pharmaceutical and peptide chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Amine Protection